N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide
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Overview
Description
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where the indole derivative is reacted with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxy derivatives
Substitution Products: Various substituted benzamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide involves its interaction with specific molecular targets. One of the primary targets is histone deacetylases, where the compound inhibits the deacetylation of histones, leading to changes in gene expression and induction of apoptosis in cancer cells . The compound’s hydroxy group plays a crucial role in its binding to the active site of the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Tubastatin A: Another histone deacetylase inhibitor with a similar indole core structure.
Vorinostat: A well-known histone deacetylase inhibitor used in cancer therapy.
Romidepsin: Another histone deacetylase inhibitor with a different core structure but similar mechanism of action.
Uniqueness
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide is unique due to its specific substitution pattern on the indole core, which enhances its binding affinity and specificity towards histone deacetylases . This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELXRPQMVXDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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